2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)-N-phenylquinoxaline-6-carboxamide
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Overview
Description
2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)-N-phenylquinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes furan rings, a quinoxaline core, and a carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)-N-phenylquinoxaline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinoxaline core, followed by the introduction of the furan rings and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)-N-phenylquinoxaline-6-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives with different functional groups, while reduction may yield simpler compounds with fewer functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, researchers may investigate its potential as a drug candidate or a diagnostic tool. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)-N-phenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used. Detailed studies are required to elucidate these mechanisms and understand how the compound exerts its effects.
Comparison with Similar Compounds
When compared to similar compounds, 2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)-N-phenylquinoxaline-6-carboxamide stands out due to its unique structure and properties. Similar compounds may include other quinoxaline derivatives or compounds with furan rings. The presence of the hydroxyethyl and phenyl groups in this compound may confer specific properties that are not observed in other similar compounds. This uniqueness makes it a valuable subject of study and a potential candidate for various applications.
Properties
IUPAC Name |
2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)-N-phenylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c29-13-12-28(18-6-2-1-3-7-18)25(30)17-10-11-19-20(16-17)27-24(22-9-5-15-32-22)23(26-19)21-8-4-14-31-21/h1-11,14-16,29H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZNGYXQORFSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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